Ethyl 2-[(benzyloxy)methoxy]propanoate
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Overview
Description
Ethyl 2-[(benzyloxy)methoxy]propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a benzyloxy group, which is a benzene ring attached to an oxygen atom, and a methoxy group, which is a methyl group attached to an oxygen atom. The presence of these groups makes it a versatile compound in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[(benzyloxy)methoxy]propanoate can be synthesized through several methods. One common approach is the esterification of 2-[(benzyloxy)methoxy]propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Another method involves the reaction of 2-[(benzyloxy)methoxy]propanoic acid chloride with ethanol. This method is often preferred in industrial settings due to its higher yield and faster reaction time.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(benzyloxy)methoxy]propanoate undergoes various chemical reactions, including:
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products
Hydrolysis: 2-[(benzyloxy)methoxy]propanoic acid and ethanol.
Reduction: 2-[(benzyloxy)methoxy]propanol.
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(benzyloxy)methoxy]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 2-[(benzyloxy)methoxy]propanoate primarily involves its hydrolysis to form 2-[(benzyloxy)methoxy]propanoic acid and ethanol. The ester bond is cleaved by nucleophilic attack from water, facilitated by an acid or base catalyst . The benzyloxy group can also participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles .
Comparison with Similar Compounds
Ethyl 2-[(benzyloxy)methoxy]propanoate can be compared to other esters with similar structures:
Ethyl benzoate: Similar ester but lacks the methoxy group, making it less versatile in certain reactions.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and applications.
Ethyl 2-methoxypropanoate: Lacks the benzyloxy group, making it less useful in reactions involving aromatic substitution.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its versatility and wide range of applications.
Properties
CAS No. |
174621-62-6 |
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Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
ethyl 2-(phenylmethoxymethoxy)propanoate |
InChI |
InChI=1S/C13H18O4/c1-3-16-13(14)11(2)17-10-15-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 |
InChI Key |
XAVWJEZLIYXGNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OCOCC1=CC=CC=C1 |
Origin of Product |
United States |
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